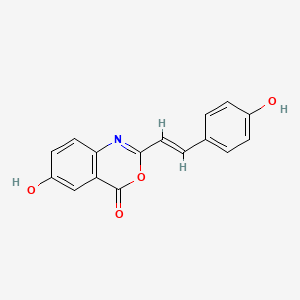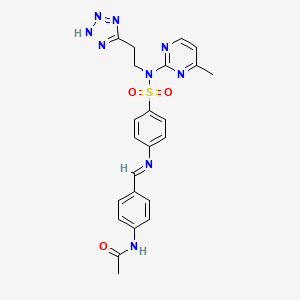
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and aldehydes, among others. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-methyl-: A simpler analog with a single methyl group attached to the nitrogen atom.
Acetamide, N-(4-aminophenyl)-: Contains an amino group attached to the phenyl ring, offering different reactivity and biological activity.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-:
Uniqueness
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
Propriétés
Numéro CAS |
78311-77-0 |
|---|---|
Formule moléculaire |
C23H23N9O3S |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
N-[4-[[4-[(4-methylpyrimidin-2-yl)-[2-(2H-tetrazol-5-yl)ethyl]sulfamoyl]phenyl]iminomethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N9O3S/c1-16-11-13-24-23(26-16)32(14-12-22-28-30-31-29-22)36(34,35)21-9-7-19(8-10-21)25-15-18-3-5-20(6-4-18)27-17(2)33/h3-11,13,15H,12,14H2,1-2H3,(H,27,33)(H,28,29,30,31) |
Clé InChI |
QQBJXUCRHWLNGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



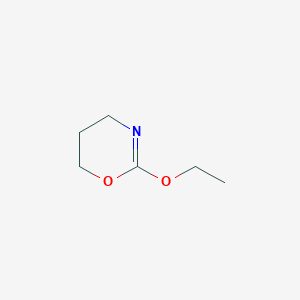

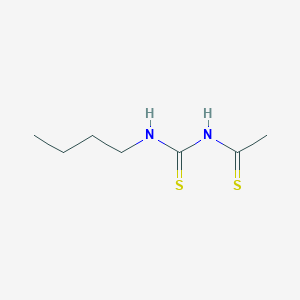
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)

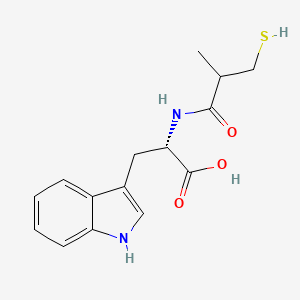
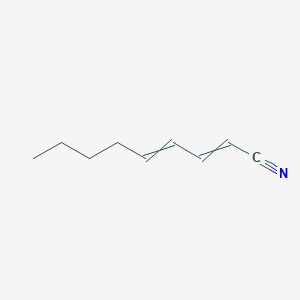

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
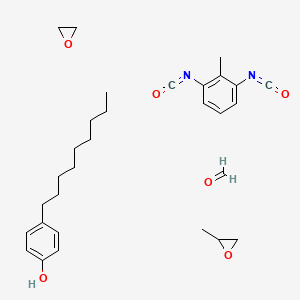
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
